
6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one
概要
説明
6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one is a chemical compound with the CAS Number: 877825-72-4 . It is a powder in physical form .
Molecular Structure Analysis
The molecular weight of 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one is 179.15 . The IUPAC name is 6-amino-7-fluoro-4(3H)-quinazolinone . The Inchi Code is 1S/C8H6FN3O/c9-5-2-7-4(1-6(5)10)8(13)12-3-11-7/h1-3H,10H2,(H,11,12,13) .Physical And Chemical Properties Analysis
6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one is a powder . It has a molecular weight of 179.15 . The storage temperature is room temperature .科学的研究の応用
Anticancer Activity
“6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one” has been identified as a potential compound in the development of anticancer drugs. Quinazoline derivatives, including this compound, have shown promise in inhibiting the growth of cancer cells. The introduction of fluorine atoms into organic compounds often leads to increased biological activity, which in the case of cancer, could mean more potent anticancer properties .
Antibacterial and Antifungal Agents
The structural motif of quinazolinone is known to exhibit significant antibacterial and antifungal activities. The amino and fluoro substituents on the quinazolinone ring can be modified to target specific bacterial and fungal strains, making “6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one” a valuable scaffold for developing new antimicrobial agents .
Antihypertensive Drugs
Quinazolinones have been explored for their potential use in treating hypertension. The presence of the amino and fluoro groups may enhance the binding affinity of these molecules to biological targets involved in blood pressure regulation, suggesting that “6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one” could serve as a lead compound for antihypertensive drugs .
Kinase Inhibition
This compound serves as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in signal transduction and are targets for drug development in various diseases, including cancer. The fluoro group in particular may improve the selectivity and potency of kinase inhibitors .
Antiviral Agents
The quinazolinone core structure is also associated with antiviral activity. Modifications to the core, such as the addition of an amino and fluoro group, can lead to compounds that interfere with viral replication processes. “6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one” could be a starting point for the synthesis of novel antiviral drugs .
Neurological Disorders
Quinazolinones have been investigated for their potential therapeutic effects on neurological disorders. They can act as ligands for various neurotransmitter receptors, which may be beneficial in treating conditions such as depression, anxiety, and epilepsy. The specific substitution pattern of “6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one” might influence its activity in the central nervous system .
Safety and Hazards
The safety information for 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
作用機序
Target of Action
Similar compounds have been reported to inhibit the tyrosine kinase activity of the epidermal growth factor receptor . This suggests that 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one may also target similar proteins or pathways.
Mode of Action
Based on its structural similarity to other kinase inhibitors, it may bind to the atp-binding site of the target protein, thereby inhibiting its activity .
Biochemical Pathways
If it acts as a kinase inhibitor, it could potentially affect a wide range of cellular processes, including cell growth, differentiation, and apoptosis .
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile remain unknown .
Result of Action
If it acts as a kinase inhibitor, it could potentially inhibit cell proliferation and induce apoptosis .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially affect its stability and activity .
特性
IUPAC Name |
6-amino-7-fluoro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O/c9-5-2-7-4(1-6(5)10)8(13)12-3-11-7/h1-3H,10H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHMKSRMYPVROB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1N)F)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one | |
CAS RN |
877825-72-4 | |
| Record name | 6-amino-7-fluoro-3,4-dihydroquinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one in the synthesis of Afatinib Dimaleate?
A1: 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one serves as a crucial starting material in the synthesis of Afatinib Dimaleate []. The synthesis process, as described in the research, involves a series of reactions including substitution with (S)-3-hydroxytetrahydrofuran, reduction, amidation, condensation, and finally, salt formation to yield Afatinib Dimaleate.
Q2: Could you elaborate on the significance of the "substitution reaction" mentioned in the synthesis process?
A2: The paper highlights a "substitution reaction" between 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one and (S)-3-hydroxytetrahydrofuran []. While the specific details of this reaction are not elaborated upon in the provided abstract, this step is likely crucial for introducing the chiral center present in the Afatinib Dimaleate structure. Further investigation into the reaction conditions and mechanism would be beneficial to fully understand its significance.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1384235.png)
![7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1384236.png)
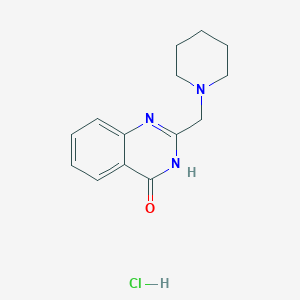
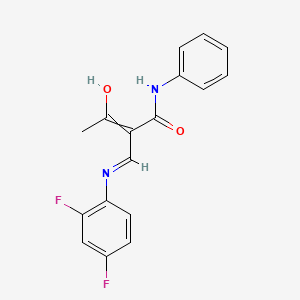
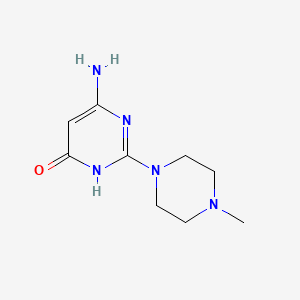
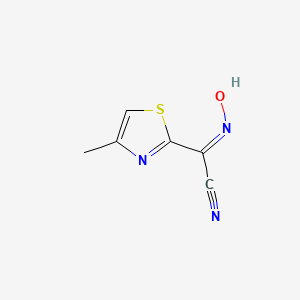
![3-amino-1-oxo-1H,5H,10H,10aH-pyrrolo[1,2-b]isoquinoline-2-carbonitrile](/img/structure/B1384242.png)
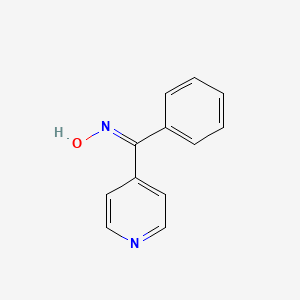
![1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1384247.png)
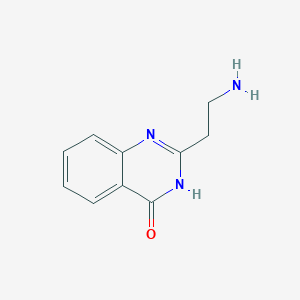
![3-(4-Bromophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal](/img/structure/B1384250.png)

![6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384255.png)